Rapamycin-d3 Reduces Interpatient Assay Imprecision (CV%) by Over 40% Compared to Desmethoxyrapamycin (DMR)
In a direct head-to-head comparison using whole-blood samples from 72 patients, sirolimus-d3 (SIR-d3) as an internal standard yielded consistently lower interpatient assay imprecision compared to the structural analog desmethoxyrapamycin (DMR). The range of interpatient CV values was 2.7%–5.7% for SIR-d3 versus 7.6%–9.7% for DMR, representing a reduction in imprecision of approximately 40–65% [1].
| Evidence Dimension | Interpatient assay imprecision (CV%) for sirolimus quantification in whole blood |
|---|---|
| Target Compound Data | SIR-d3: CV range 2.7%–5.7% |
| Comparator Or Baseline | Desmethoxyrapamycin (DMR): CV range 7.6%–9.7% |
| Quantified Difference | CV reduction of approximately 40–65% (absolute difference of ~4.9–4.0 percentage points) |
| Conditions | Protein precipitation followed by HPLC-ESI-MS/MS; whole-blood samples from 72 patients taking sirolimus; external proficiency-testing samples included |
Why This Matters
Lower interpatient imprecision directly improves the reliability of therapeutic drug monitoring, enabling more accurate dose adjustments and reducing the risk of misclassification of patients relative to the narrow therapeutic window of sirolimus.
- [1] O'Halloran S, et al. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry. Clin Chem. 2008;54(8):1386-1389. View Source
